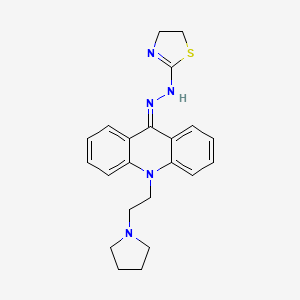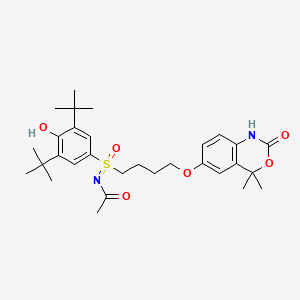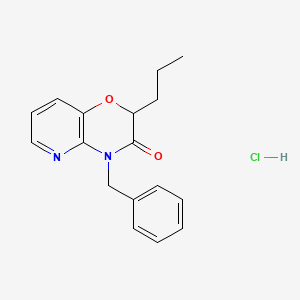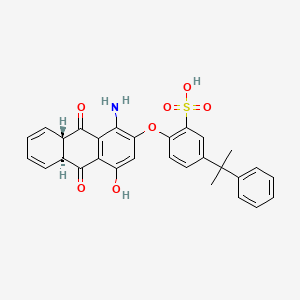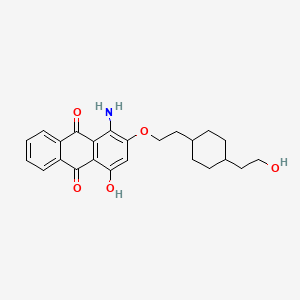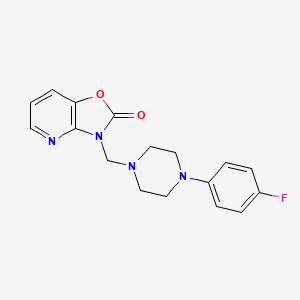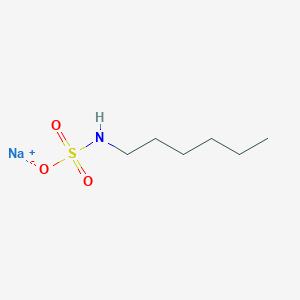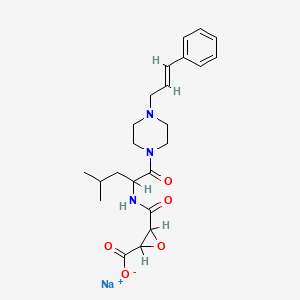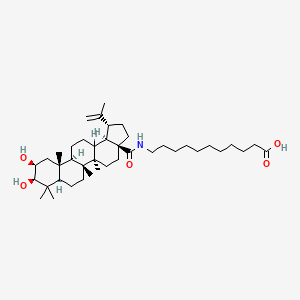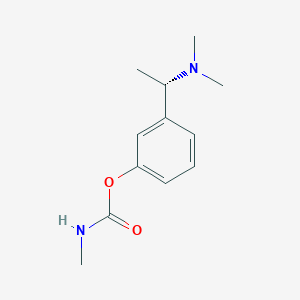
Miotine, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It was the first synthetic carbamate used clinically and is known for its ability to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . Unlike its analog neostigmine, Miotine, (S)- does not have a quaternary ammonium group, allowing it to exist as an uncharged free base and potentially cross the blood-brain barrier .
準備方法
The preparation of Miotine, (S)- involves the synthesis of its stereoisomers. The process typically starts with the methyl urethane of α-m-hydroxyphenylethyldimethylamine. This compound contains an asymmetric carbon atom, making it capable of resolution into its stereoisomers . The synthetic route involves the reaction of 3-[1-(Dimethylamino)ethyl]phenol with methyl isocyanate under controlled conditions to form Miotine, (S)-. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
化学反応の分析
Miotine, (S)- undergoes various chemical reactions, including:
Oxidation: Miotine, (S)- can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert Miotine, (S)- to its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
科学的研究の応用
Miotine, (S)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study carbamate chemistry and reaction mechanisms.
Biology: Investigated for its effects on acetylcholinesterase inhibition and potential neuroprotective properties.
Medicine: Explored for its therapeutic potential in treating conditions like myasthenia gravis and Alzheimer’s disease due to its ability to enhance cholinergic transmission.
Industry: Utilized in the development of pesticides and insecticides due to its anticholinesterase activity
作用機序
Miotine, (S)- exerts its effects by inhibiting acetylcholinesterase, preventing the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, enhancing cholinergic transmission. The molecular targets of Miotine, (S)- include the active site of acetylcholinesterase, where it forms a covalent bond with the serine residue, blocking the enzyme’s activity. This inhibition can affect various pathways involved in neurotransmission and muscle contraction .
類似化合物との比較
Miotine, (S)- is unique compared to other similar compounds due to its lack of a quaternary ammonium group, allowing it to cross the blood-brain barrier. Similar compounds include:
Neostigmine: Contains a quaternary ammonium group, limiting its ability to cross the blood-brain barrier.
Physostigmine: Another anticholinesterase inhibitor with a different chemical structure and ability to cross the blood-brain barrier.
Pyridostigmine: Similar to neostigmine but with a longer duration of action
Miotine, (S)- stands out due to its unique chemical properties and potential for central nervous system effects.
特性
CAS番号 |
1070660-29-5 |
|---|---|
分子式 |
C12H18N2O2 |
分子量 |
222.28 g/mol |
IUPAC名 |
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H18N2O2/c1-9(14(3)4)10-6-5-7-11(8-10)16-12(15)13-2/h5-9H,1-4H3,(H,13,15)/t9-/m0/s1 |
InChIキー |
KQOUPMYYRQWZLI-VIFPVBQESA-N |
異性体SMILES |
C[C@@H](C1=CC(=CC=C1)OC(=O)NC)N(C)C |
正規SMILES |
CC(C1=CC(=CC=C1)OC(=O)NC)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


